2-Bromo vs 5-Bromo Reactivity in Cross-Couplings
The 2-bromo substituent on the pyridine ring is significantly more reactive in oxidative addition with Pd(0) catalysts compared to the 5-bromo isomer due to the electron-withdrawing effect of the adjacent nitrogen atom. This enables more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, a critical factor for library synthesis. While a direct, published kinetic comparison for this specific scaffold is lacking, the established reactivity hierarchy of halopyridines supports this as a class-level inference [1].
| Evidence Dimension | Relative reactivity in Pd(0)-catalyzed cross-couplings |
|---|---|
| Target Compound Data | 2-Bromo substituent adjacent to pyridine nitrogen |
| Comparator Or Baseline | 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS 1417793-67-9) |
| Quantified Difference | Quantitative rate data not available for this specific pair. The difference is based on well-established structure-reactivity relationships of 2- vs 3-/4-halopyridines. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). |
Why This Matters
For procurement for library synthesis, a more reactive bromide leads to higher conversion yields and faster reaction times, reducing the cost per successful derivative.
- [1] Li, J. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry, 72(9), 3606-3607. View Source
